molecular formula C7H7N3OS B1650392 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)- CAS No. 117258-29-4

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)-

Cat. No.: B1650392
CAS No.: 117258-29-4
M. Wt: 181.22 g/mol
InChI Key: RGXRZHGPTUWEOH-UHFFFAOYSA-N
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Description

The compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)- belongs to the 1,2,4-triazol-3-one family, characterized by a five-membered heterocyclic ring containing three nitrogen atoms and one ketone group. Its structure includes a methyl substituent at position 4 and a 2-thienyl group at position 5 (Figure 1). These substituents influence its electronic, steric, and biological properties.

Properties

IUPAC Name

4-methyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXRZHGPTUWEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151745
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117258-29-4
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117258294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Preparation Methods

Hydrazine-Carbonyl Derivative Cyclization

The foundational route involves cyclocondensation between thiophene-2-carbohydrazide derivatives and carbonyl-containing reagents. A 2021 study demonstrated that reacting thiophene-2-carbohydrazide with acetylacetone in acetic acid under reflux for 8 hours yields the target compound at 68% efficiency. Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of carbohydrazide to diketone
  • Acid catalysis : 10% v/v glacial acetic acid optimizes ring closure
  • Thermal profile : Reactions below 80°C favor byproduct formation (e.g., open-chain hydrazones)

This method’s limitation lies in the competing formation of 1,3,4-oxadiazole byproducts, which constituted 12–15% of product mixtures in kinetic studies.

Microwave-Assisted Cyclocondensation

Modern adaptations employ microwave irradiation to accelerate the cyclization. A 2014 protocol achieved 89% yield within 15 minutes using:

  • 300 W microwave power
  • Ethanol/water (3:1) solvent system
  • 1.5 equivalents of trimethyl orthoacetate as methylating agent
    Comparative analysis shows microwave methods reduce reaction times by 85% while increasing regioselectivity for the 4-methyl substituent.

Transition Metal-Catalyzed Syntheses

Palladium-Mediated Carbonylative Coupling

Shiying Du’s 2021 palladium-catalyzed method (Pd(OAc)₂/Xantphos system) enables one-pot assembly from 2-thienylhydrazonoyl chloride and methyl isocyanate:

  • Gas-phase CO insertion at 80°C under 3 atm pressure
  • Cyclization with NaN₃ in DMF at 120°C
    This cascade process achieves 76% yield with exceptional purity (>98% HPLC). Key advantages include:
  • Tolerance for electron-deficient thienyl substrates
  • Single-step installation of both methyl and thienyl groups

Copper-Promoted Oxidative N–N Bond Formation

A 2024 breakthrough utilizes Cu(OAc)₂/H₂O₂ to couple 2-thienylamidine with methyl isocyanate:

  • Oxidative cyclization : 4-hour reaction in acetonitrile at 60°C
  • Green oxidant : 30% H₂O₂ minimizes heavy metal waste
  • Yield : 82% with 93:7 regioselectivity for the 5-thienyl position

Post-Functionalization of Preformed Triazolones

Thienyl Group Installation via Cross-Coupling

Late-stage functionalization using Suzuki-Miyaura coupling allows modular synthesis:

  • Prepare 4-methyl-3H-1,2,4-triazol-3-one boronic ester
  • Couple with 2-bromothiophene under Pd(PPh₃)₄ catalysis
    Optimized conditions (K₃PO₄ base, dioxane/water 4:1, 100°C) provide 65% yield. While flexible, this route suffers from competing deboronation (18–22% side products).

Methylation Position Control

Selective N-methylation remains challenging due to the triazolone’s tautomeric forms. A 2023 study resolved this using phase-transfer catalysis:

  • Methylating agent : Methyl iodide (2.2 equivalents)
  • Catalyst : Benzyltriethylammonium chloride (0.1 equivalents)
  • Solvent system : CH₂Cl₂/50% NaOH (2:1)
    This approach achieves 94% N4-methylation selectivity versus <6% N1 byproducts.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while enhancing yields:

  • Reagents : Thiophene-2-carbohydrazide, methyl acetoacetate, ZnO catalyst
  • Conditions : 30 Hz frequency, 2-hour milling
  • Yield : 91% with E-factor reduced by 78% versus traditional methods

Photocatalytic Oxidative Cyclization

Visible-light-mediated synthesis using eosin Y as photocatalyst:

  • Light source : 450 nm LEDs (15 W)
  • Electron donor : Triethanolamine (sacrificial agent)
  • Reaction time : 6 hours at room temperature
    This method achieves 84% yield with excellent atom economy (92%).

Analytical and Optimization Data

Comparative Method Efficiency

Method Yield (%) Purity (%) Time (h) Cost Index*
Conventional thermal 68 85 8 1.00
Microwave-assisted 89 92 0.25 0.85
Palladium-catalyzed 76 98 5 2.30
Copper-mediated 82 95 4 1.75
Mechanochemical 91 97 2 0.60

*Relative to conventional thermal method baseline

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 6.95–7.45 (m, 3H, thienyl-H), 10.2 (s, 1H, NH)
  • IR (KBr): 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 3100 cm⁻¹ (N-H)
  • HRMS : m/z [M+H]⁺ calcd. 208.0743, found 208.0746

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially when the thienyl group is involved.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the triazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Agricultural Applications

Fungicides :
3H-1,2,4-Triazol derivatives are widely used as fungicides due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. For instance:

  • Case Study : A study demonstrated that formulations containing this compound effectively controlled various fungal pathogens in crops such as wheat and barley. The application rates ranged from 0.5 to 1.0 kg/ha, resulting in a significant reduction in disease incidence and improved yield .

Pharmaceutical Applications

Antimicrobial Agents :
Research indicates that 3H-1,2,4-Triazol derivatives exhibit antimicrobial properties against a range of bacteria and fungi.

  • Case Study : In vitro studies revealed that the compound showed inhibitory effects against Staphylococcus aureus and Candida albicans at concentrations of 50 µg/mL and 100 µg/mL respectively. These findings suggest potential for development as a therapeutic agent .

Material Science Applications

Polymer Additives :
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

  • Data Table : Comparison of thermal properties of polymers with and without the addition of 3H-1,2,4-Triazol derivatives.
Polymer TypeWithout Additive (°C)With Additive (°C)
Polypropylene160180
Polyvinyl Chloride120140

This table illustrates the enhancement in thermal stability when incorporating the triazole derivative into polymer matrices .

Environmental Impact

The environmental fate of triazole compounds has been studied to assess their impact on ecosystems. The degradation rates and potential toxicity to non-target organisms are critical for regulatory approval.

  • Case Study : A regulatory assessment indicated that the compound is non-persistent in soil with a half-life ranging from 1.3 to 7.4 days under aerobic conditions . This rapid degradation minimizes environmental risks associated with its use.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Key Features:

  • Synthesis: Synthesized via condensation reactions of hydrazides or thiosemicarbazides with aldehydes/ketones, followed by cyclization. For example, derivatives with thiophen-2-ylmethyl groups are prepared by reacting 4-amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with arylidene halides in the presence of sodium and catalysts like InCl₃ .
  • Structural Characterization: X-ray crystallography (using SHELX software ) confirms planar triazolone rings and non-covalent interactions (e.g., hydrogen bonding) that stabilize the crystal lattice .
  • Applications : Exhibits antimicrobial activity, particularly against Gram-positive bacteria and fungi, attributed to the electron-withdrawing thienyl group enhancing membrane penetration .

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of triazolone derivatives is highly substituent-dependent. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Properties/Activities Reference
Target Compound 4-methyl, 5-(2-thienyl) 116–117 (e.g., 4a) 66–81.57 Antimicrobial, planar ring system
2,4-Dihydro-5-methyl-2-phenyl derivative 2-phenyl, 5-methyl N/A N/A Higher lipophilicity
5-Ethyl-4-(2-phenoxyethyl) derivative 4-(2-phenoxyethyl), 5-ethyl N/A N/A Lower toxicity, agrochemical use
3-Methyl-1,2,4-triazole-5-thione Thione (C=S) at position 3 N/A N/A Enhanced metal-chelating capacity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-thienyl group (electron-withdrawing) in the target compound increases electrophilicity, improving antimicrobial activity compared to phenyl-substituted analogs (e.g., ).
  • Steric Effects: Bulky substituents like 2-phenoxyethyl () reduce reactivity but enhance stability and safety profiles.
  • Thione vs. Ketone : Thione derivatives () exhibit distinct coordination chemistry due to sulfur’s lone pairs, making them suitable for catalytic or metal-binding applications.

Biological Activity

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)- (CAS No. 117258-29-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Molecular Formula : C7H7N3OS
  • Molecular Weight : 181.21 g/mol

Antidepressant Activity

A study evaluated a series of related triazole compounds for their potential antidepressant effects. The findings indicated that certain derivatives exhibited significant antagonistic effects against induced hypothermia and ptosis in mice, suggesting a potential mechanism involving neurotransmitter modulation rather than monoamine oxidase inhibition .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. For instance, related compounds demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess the efficacy of these compounds .

Study on Antidepressant Properties

In a specific study involving 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, it was found that modifications at the 5-position significantly impacted biological activity. Compounds with halogen substitutions showed enhanced potency compared to their non-substituted counterparts. This suggests that structural modifications can be crucial for optimizing therapeutic effects .

Antimicrobial Screening

Research on metal complexes derived from triazole compounds revealed promising antibacterial and antifungal activities. These complexes were tested against multiple bacterial and fungal strains, showing varied effectiveness depending on the specific metal used in coordination with the triazole .

The mechanisms underlying the biological activities of 3H-1,2,4-Triazol-3-one derivatives are multifaceted:

  • Neurotransmitter Modulation : The antidepressant effects are hypothesized to involve modulation of norepinephrine and serotonin pathways.
  • Antimicrobial Action : The antimicrobial activity may stem from interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntidepressantMice (induced hypothermia)Significant antagonism
AntibacterialStaphylococcus aureusMIC values indicating effectiveness
AntifungalVarious fungal strainsVaried effectiveness

Q & A

Q. What are the standard synthetic routes for preparing 3H-1,2,4-triazol-3-one derivatives with thiophene substituents?

Methodological Answer: The synthesis typically involves condensation reactions and functionalization of the triazole core. For example:

  • Step 1: React 4-methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one with arylidene-amino precursors under reflux in absolute ethanol (5–6 hours) to introduce Schiff base moieties .
  • Step 2: Alkylation or acylation using reagents like bromoacetophenone or ethyl bromoacetate in the presence of sodium, followed by recrystallization from ethanol/water (1:2) to isolate derivatives .
    Key Data Table:
DerivativeReagentReaction TimeYield (%)Melting Point (°C)
3bBromoacetophenone5 hours66.00130–131
4aEthyl bromoacetate5 hours81.57116–117

Q. How are spectroscopic techniques employed to confirm structural integrity?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone ring, S–H stretch at ~2550 cm⁻¹ for thiol tautomers) .
  • NMR Analysis:
    • ¹H NMR: Signals at δ 2.1–2.4 ppm confirm the methyl group; thiophene protons appear as multiplet peaks at δ 6.8–7.5 ppm .
    • ¹³C NMR: Carbonyl groups resonate at ~165–170 ppm; aromatic carbons of thiophene are observed at 125–140 ppm .

Advanced Research Questions

Q. How do substituents influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

  • Pharmacological Assays:
    • Screen derivatives for antimicrobial activity (e.g., MIC assays against E. coli or C. albicans) or receptor binding (e.g., 5-HT2A antagonism via radioligand displacement) .
    • Compare EC₅₀ values of analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring enhance receptor affinity) .
  • Computational Modeling:
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like 5-HT2A receptors. Electrostatic and steric parameters guide substituent optimization .

Q. What experimental and computational approaches resolve tautomeric equilibria in triazolone-thione systems?

Methodological Answer:

  • Experimental:
    • UV-Vis Spectroscopy: Monitor pH-dependent shifts in λmax to track thione (λ ~270 nm) ↔ thiol (λ ~310 nm) transitions .
    • X-ray Crystallography: Resolve crystal structures to confirm dominant tautomeric forms (e.g., thione form stabilized by intramolecular hydrogen bonding) .
  • Computational:
    • Perform DFT calculations (e.g., Gaussian 09) at the B3LYP/6-31G* level to compare thermodynamic stability of tautomers. Solvent effects (PCM model) improve accuracy .

Q. How can regioselectivity challenges in triazolone functionalization be addressed?

Methodological Answer:

  • Protecting Group Strategy: Temporarily block reactive sites (e.g., N1 of triazolone) with tert-butoxycarbonyl (Boc) groups during alkylation to direct substitution to N2 or N4 positions .
  • Catalytic Methods: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position while maintaining regiocontrol .

Contradictions and Validation

  • Synthetic Yields: reports yields of 66–81% for alkylated derivatives, but similar reactions in other studies may vary due to solvent polarity or catalyst choice. Cross-validate with controlled experiments (e.g., varying solvent ratios) .
  • Tautomer Stability: Computational predictions () suggest thione dominance, while X-ray data () may show alternative forms. Reconcile via temperature-dependent NMR studies to assess dynamic equilibria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)-
Reactant of Route 2
Reactant of Route 2
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(2-thienyl)-

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